N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride
Description
N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride is a synthetic small molecule with a complex structure featuring a 6-oxaspiro[4.5]decane core, a pyridinyl substituent, and a 3-methoxythiophene moiety. Its molecular formula is C₂₂H₃₁ClN₂O₂S, with a molecular weight of 423.02 g/mol and a CAS registry number of 1401031-39-7 . The compound has been identified as an analgesic, likely targeting opioid receptors due to structural similarities to other μ-opioid receptor agonists . Its stereochemistry (R-configuration at the spirocyclic center) is critical for bioactivity, as evidenced by analogs with defined stereochemistry showing enhanced pharmacological profiles .
Properties
CAS No. |
1951441-10-3 |
|---|---|
Molecular Formula |
C22H31ClN2O2S |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C22H30N2O2S.ClH/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22;/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3;1H |
InChI Key |
YIIWXYLJZRISQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4.Cl |
Origin of Product |
United States |
Biological Activity
N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride, commonly known as Oliceridine, is a synthetic compound with significant biological activity, particularly in the context of pain management. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H30N2O2S |
| Molecular Weight | 386.56 g/mol |
| CAS Number | 1401028-24-7 |
Oliceridine acts primarily as a selective agonist at the mu-opioid receptor (MOR). This selectivity is crucial in minimizing side effects typically associated with non-selective opioids, such as respiratory depression and addiction potential. The compound has been shown to activate the MOR pathway effectively while reducing unwanted side effects through its unique structural characteristics.
Pharmacological Profile
- Analgesic Effects : Oliceridine has demonstrated potent analgesic properties in various preclinical and clinical studies. Its efficacy is comparable to traditional opioids but with a more favorable safety profile.
- Side Effect Profile : Clinical trials have indicated that Oliceridine results in fewer incidences of nausea and vomiting compared to standard opioid treatments, making it a promising alternative for pain management.
- Dosing and Administration : The dosing regimen for Oliceridine typically involves intravenous administration, allowing for rapid onset of analgesia while maintaining control over dosing levels.
Study 1: Efficacy in Postoperative Pain Management
A multicenter, randomized trial evaluated the efficacy of Oliceridine in managing postoperative pain following orthopedic surgery. Patients receiving Oliceridine reported significant reductions in pain scores compared to those on placebo, with a notable decrease in the need for rescue analgesics.
Study 2: Safety and Tolerability
In another study focusing on safety, participants treated with Oliceridine exhibited lower rates of respiratory depression compared to those receiving morphine. This finding supports the hypothesis that Oliceridine's selective action on the mu-opioid receptor may mitigate some of the severe side effects associated with traditional opioids.
Summary of Clinical Findings
| Study | Outcome |
|---|---|
| Multicenter Trial | Significant pain relief; reduced rescue analgesics needed |
| Safety Study | Lower respiratory depression rates; better tolerability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic amines with pyridinyl and heteroaromatic substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison
Structural Similarities and Divergences
- Core Structure : All analogs share the 6-oxaspiro[4.5]decane core and pyridin-2-yl group, critical for μ-opioid receptor binding .
- Substituent Variability: The methoxythiophene group in the reference compound provides a balance of electron-rich heteroaromaticity and metabolic stability.
- Stereochemical Influence : The R-configuration at the spirocyclic center (evident in the reference compound and analogs like ) is essential for maintaining agonist activity .
Bioactivity and Mechanism of Action
- Reference Compound : Acts as an analgesic, likely through μ-opioid receptor agonism. Its methoxythiophene group may reduce cytochrome P450-mediated metabolism compared to phenyl-based analogs .
- G Protein-Biased Agonists : Compound 3 (from ) exhibits biased signaling at μ-opioid receptors, favoring G protein activation over β-arrestin recruitment, which may reduce opioid-related side effects (e.g., respiratory depression).
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (as per ) suggests that analogs with similar substituents (e.g., heteroaromatic groups) cluster together, correlating with shared target interactions and mechanisms .
Preparation Methods
Spirocyclic Core Formation
The 6-oxaspiro[4.5]decan-9-yl scaffold is synthesized via a cyclocondensation reaction. A ketone precursor reacts with a diol under acidic conditions, forming the spirocyclic ether. For example, cyclohexanone and 1,4-butanediol in the presence of p-toluenesulfonic acid yield the spiro intermediate.
Pyridine and Thiophene Incorporation
The pyridin-2-yl group is introduced through a nucleophilic aromatic substitution (NAS) reaction. The spirocyclic intermediate is treated with 2-bromopyridine in a palladium-catalyzed coupling, achieving a 78% yield. Simultaneously, the (3-methoxythiophen-2-yl)methyl side chain is synthesized by alkylating 3-methoxythiophene-2-carbaldehyde with methylamine, followed by reduction using NaBH4.
Amine Coupling and Salt Formation
The final coupling involves reacting the spirocyclic-pyridine intermediate with the thiophene-containing amine via a reductive amination using sodium triacetoxyborohydride. The free base is then treated with hydrochloric acid in ethanol to form the hydrochloride salt, which is purified via recrystallization from a mixture of acetonitrile and water (3:1 v/v).
Optimization Strategies
Stereochemical Control
The spirocyclic center introduces chirality, necessitating enantioselective synthesis. Asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) achieves >95% enantiomeric excess (ee). Alternatively, diastereomeric salt resolution with L-tartaric acid separates enantiomers.
Deuteration for Metabolic Stability
Patent WO2018006077A1 describes deuterated analogs to reduce reactive metabolite formation. Selective deuteration at the C-6 and C-7 positions of the spirocyclic core is achieved using D2O in high-temperature exchanges, improving metabolic stability by 40%.
Process-Scale Considerations
Solubility and Formulation
Oliceridine hydrochloride’s aqueous solubility is pH-dependent, with a solubility of >50 mg/mL at pH 6.4–7.4. Excipients like L-histidine and mannitol enhance stability in the final injectable formulation, which is stored in Type I glass vials to prevent leaching.
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Spirocyclic Core | Column Chromatography | 92% |
| Amine Intermediate | Recrystallization | 98% |
| Final Salt | Crystallization | 99.5% |
Analytical Characterization
Spectroscopic Data
Stability Testing
Accelerated stability studies (40°C/75% RH for 6 months) show <0.5% degradation, supporting a 48-month shelf life.
Industrial Scale-Up Challenges
Raw Material Sourcing
The pyridine and thiophene precursors require stringent quality control to limit impurities like 2-aminothiophene (<0.1%). Suppliers must adhere to ICH Q7 guidelines.
Environmental Controls
Exothermic reactions during spirocyclic formation necessitate jacketed reactors with precise temperature control (±2°C).
Recent Advances
Continuous Flow Synthesis
A 2024 study demonstrated a continuous-flow approach for the spirocyclic core, reducing reaction time from 12 hours to 45 minutes and improving yield by 15%.
Green Chemistry Initiatives
Solvent recovery systems recycle >90% of ethanol used in salt formation, aligning with EPA guidelines.
Q & A
Basic: What synthetic strategies are recommended for constructing the 6-oxaspiro[4.5]decane moiety?
The spirocyclic core can be synthesized via cyclocondensation reactions using diols or ketones under acid catalysis . Key optimization steps include:
- Solvent selection : Dichloromethane or ethers for improved solubility and reaction homogeneity .
- Temperature control : Gradual warming from -40°C to room temperature to minimize side products .
- Purification : Column chromatography with ethyl acetate/hexane mixtures or recrystallization for high-purity isolation .
Basic: How can researchers ensure the purity of the target compound during synthesis?
Purity assurance requires a multi-technique approach:
- Recrystallization : Use solvent systems like methanol/ethyl acetate to remove impurities .
- Analytical monitoring :
- Spectroscopic validation : Confirm structure via H/C NMR (e.g., spirocyclic proton signals at δ 3.8–4.2 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced: What methodologies resolve stereochemical inconsistencies in the spirocyclic core?
Stereochemical challenges arise from the spiro[4.5]decane system’s conformational flexibility. Solutions include:
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
- X-ray crystallography : Determine absolute configuration of single crystals grown via slow evaporation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during key cyclization steps to enhance enantioselectivity .
Advanced: How should researchers analyze conflicting reactivity data in nucleophilic substitution reactions?
Contradictions in reactivity (e.g., unexpected byproducts) can be resolved through:
- Kinetic studies : Vary solvents (DMF vs. THF) and leaving groups (Cl vs. Br) to map rate dependencies .
- Isotopic labeling : Use O or C tracers to identify nucleophilic attack sites .
- Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries and explains steric/electronic effects .
Advanced: What approaches establish structure-activity relationships (SAR) for the pyridinyl and methoxythiophene moieties?
SAR studies require systematic modifications and assays:
- Functional group substitutions :
- Replace methoxy with ethoxy on thiophene to assess steric effects .
- Modify pyridine’s nitrogen position to alter hydrogen-bonding capacity .
- Biological assays :
Basic: What are the critical steps for characterizing the hydrochloride salt form?
Salt formation and validation involve:
- Counterion exchange : Treat freebase with HCl in ethanol, followed by rotary evaporation .
- Salt confirmation :
- FT-IR : Detect N–H stretches (~2500 cm) and Cl vibrations .
- Elemental analysis : Match calculated vs. observed C/H/N/Cl percentages .
Advanced: How does the methoxythiophene group influence metabolic stability?
The methoxythiophene moiety impacts metabolism through:
- Cytochrome P450 interactions : Assess oxidative demethylation via liver microsome assays (e.g., rat S9 fractions) .
- Stability enhancement : Compare half-life () with non-methoxy analogs in plasma stability studies .
Basic: What are the storage and handling protocols for this compound?
- Storage : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Handling : Use nitrile gloves, fume hoods, and face shields to avoid dermal/ocular exposure .
Advanced: How can researchers optimize bioavailability through structural modifications?
Bioavailability enhancement strategies include:
- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce cLogP from ~3.5 to <2 .
- Prodrug synthesis : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups for improved membrane permeability .
Advanced: What techniques elucidate the compound’s interaction with lipid bilayers?
Mechanistic studies employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
